molecular formula C12H10BrNO3 B11721203 Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Cat. No.: B11721203
M. Wt: 296.12 g/mol
InChI Key: AVDJCFVRCDWAJI-UHFFFAOYSA-N
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Description

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and an oxoacetate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the bromination of 5-methylindole followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid: A closely related compound with similar chemical properties.

    5-Bromoindole: Another brominated indole derivative with different substitution patterns.

    Methyl 2-(4-Chloro-5-methyl-3-indolyl)-2-oxoacetate: A chlorinated analog with potentially different reactivity.

Uniqueness

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern and the presence of both bromine and oxoacetate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of the indole ring and a methyl ester group derived from oxoacetic acid. This unique structure contributes to its reactivity and potential biological interactions.

Property Details
Molecular Formula C12H10BrNO3
Molecular Weight Approximately 300.08 g/mol
Functional Groups Bromine, methyl ester, oxoacetate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or modulate enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to specific cellular receptors, altering signal transduction pathways.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects on HT-29 colon carcinoma cells at concentrations as low as 150 nM after 24 hours of incubation. Additionally, it disrupts the G0/G1 phase of the cell cycle in HepG2 cells, leading to reduced expression of cyclins and cyclin-dependent kinases .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on HT-29 Cells : This study showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in treating bacterial infections .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10BrNO3/c1-6-3-4-8-9(10(6)13)7(5-14-8)11(15)12(16)17-2/h3-5,14H,1-2H3

InChI Key

AVDJCFVRCDWAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2C(=O)C(=O)OC)Br

Origin of Product

United States

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